

Toxicological Profile of 7-Acetyllycopsamine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	7-Acetyllycopsamine	
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Disclaimer: This document synthesizes publicly available information on the toxicological profile of **7-Acetyllycopsamine**. Specific quantitative toxicity data (e.g., LD50, NOAEL, IC50) for this compound are not readily available in the reviewed literature. The information presented is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species worldwide, including those of the Boraginaceae, Asteraceae, and Fabaceae families.[1] PAs are well-documented for their hepatotoxic, genotoxic, and carcinogenic properties, posing a significant risk to both human and animal health through the contamination of foodstuffs and herbal remedies.[2][3] **7-Acetyllycopsamine**, specifically, has been identified as a mild hepatotoxin capable of inducing liver inflammation.[4][5] This technical guide provides a comprehensive overview of the available toxicological data on **7-Acetyllycopsamine**, focusing on its chemical properties, mechanisms of toxicity, and relevant experimental findings.

Chemical and Physical Properties



Property	Value	Source
IUPAC Name	[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate	[6]
Molecular Formula	C17H27NO6	[6]
Molecular Weight	341.4 g/mol	[6]
CAS Number	73544-48-6	[6]
Appearance	Solid (form may vary)	[7]
Synonyms	Acetyllycopsamine	[6][8]

Toxicological Data

Specific quantitative toxicological data for **7-Acetyllycopsamine**, such as LD50, NOAEL, and IC50 values, are not well-documented in publicly available literature. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative hazard assessment.

Table 1: GHS Hazard Classification for **7-Acetyllycopsamine**[6]

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 2	Danger	H300: Fatal if swallowed
Acute Toxicity, Dermal	Category 2	Danger	H310: Fatal in contact with skin
Acute Toxicity, Inhalation	Category 2	Danger	H330: Fatal if inhaled

This classification indicates a high degree of acute toxicity.



In Vivo Data: A study in C57BL/6J male mice demonstrated that a single 750 mg/kg dose of **7-Acetyllycopsamine** induces liver inflammation, as indicated by significantly elevated serum alanine transaminase (ALT) scores compared to controls.[5]

Mechanism of Toxicity

The toxicity of **7-Acetyllycopsamine** is characteristic of 1,2-unsaturated pyrrolizidine alkaloids. The parent compound is relatively inert but undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).[2][9]

Metabolic Activation

The metabolic activation of PAs is a critical step in their toxicity. Cytochrome P450 monooxygenases, particularly isoforms in the CYP3A family, are implicated in the dehydrogenation of the necine base of **7-Acetyllycopsamine** to form the corresponding DHP. [9] This reactive electrophile is the ultimate toxic metabolite.



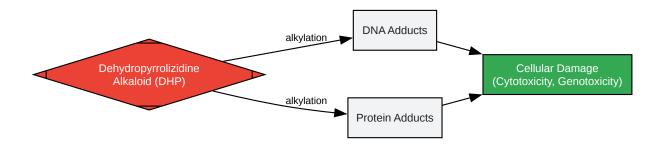
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Figure 1: Metabolic activation of **7-Acetyllycopsamine**.

Cellular Damage

The reactive DHP metabolite can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[9] These adducts can disrupt normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.





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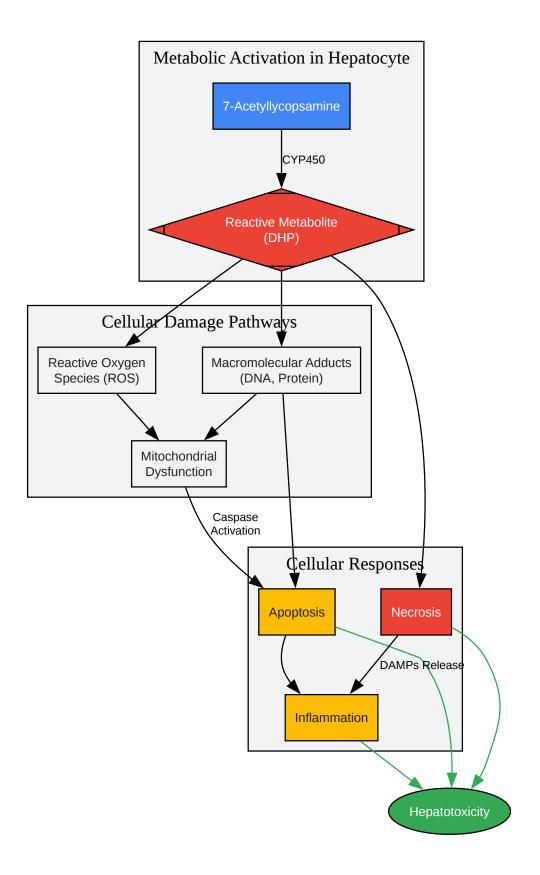
Figure 2: Formation of adducts and subsequent cellular damage.

Hepatotoxicity

The liver is the primary target organ for PA toxicity due to the high concentration of metabolic enzymes. The binding of DHP to hepatic cellular components can trigger a cascade of events leading to liver injury, including:

- Hepatocellular Necrosis: Direct chemical injury to hepatocytes.
- Apoptosis: Programmed cell death initiated by cellular damage. This process involves the activation of a cascade of caspases (cysteine-aspartic proteases).
- Inflammation: The release of damage-associated molecular patterns (DAMPs) from necrotic cells can trigger an inflammatory response, characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Signaling pathways involving JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) are often implicated in the inflammatory response to liver injury.





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Figure 3: Generalized pathways of PA-induced hepatotoxicity.

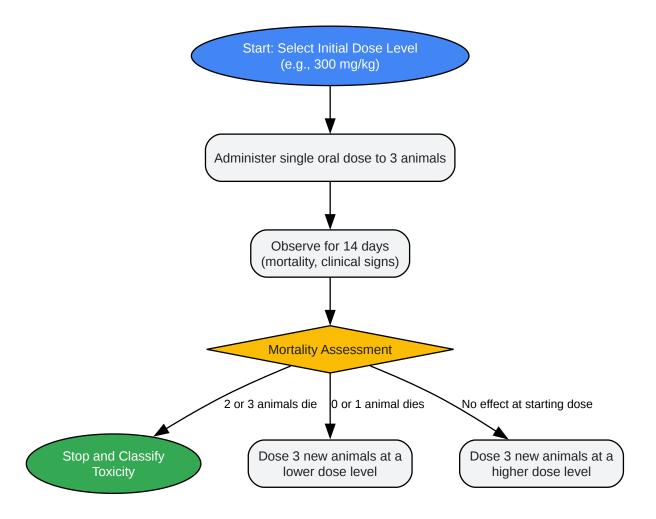


Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **7-Acetyllycopsamine** are not available in the public domain. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

In Vivo Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)

This protocol describes a stepwise procedure to classify a substance based on its acute oral toxicity.



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